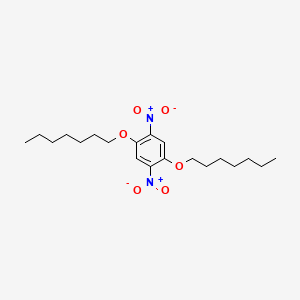

1,4-bis(heptyloxy)-2,5-dinitrobenzene

Beschreibung

Overview of Dinitrobenzene Chemistry and its Aromatic Class

Dinitrobenzene is an aromatic organic compound characterized by a benzene (B151609) ring substituted with two nitro (–NO2) functional groups. fiveable.me The general chemical formula for dinitrobenzene isomers is C6H4N2O4, and they have a molar mass of approximately 168.11 g/mol . wikipedia.org There are three structural isomers of dinitrobenzene: 1,2-dinitrobenzene (B166439) (ortho), 1,3-dinitrobenzene (B52904) (meta), and 1,4-dinitrobenzene (B86053) (para). wikipedia.org The most common of these is 1,3-dinitrobenzene. wikipedia.org

The nitro group is strongly electron-withdrawing, which has a significant impact on the chemistry of the benzene ring. fiveable.me This electron-withdrawing nature classifies dinitrobenzene as a highly deactivated aromatic compound, making it less susceptible to electrophilic aromatic substitution reactions compared to benzene itself. fiveable.me The presence of these groups also increases the acidity of the aromatic ring. fiveable.me Chemically, the C-N bond between the ring and the nitro group has a partial double bond character, meaning the -NO2 group is firmly attached and not easily replaced. surendranatheveningcollege.com Dinitrobenzenes are typically crystalline solids at room temperature. fiveable.mewikipedia.org While their boiling points are relatively similar, their melting points differ significantly, with the highly symmetrical 1,4-dinitrobenzene having the highest melting point. wikipedia.org

The synthesis of dinitrobenzenes often involves the nitration of benzene or nitrobenzene (B124822) using a "mixed acid" solution of concentrated nitric acid and sulfuric acid. surendranatheveningcollege.comyoutube.com The sulfuric acid acts as a catalyst, facilitating the formation of the nitronium ion (NO2+), which is the active electrophile in the reaction. surendranatheveningcollege.com

Academic Significance of Dialkoxy-Dinitrobenzene Scaffolds in Modern Organic Chemistry

Dialkoxy-dinitrobenzene scaffolds are valuable molecular frameworks in modern organic chemistry, primarily serving as versatile intermediates and building blocks for more complex molecules. The presence of both electron-donating alkoxy groups and electron-withdrawing nitro groups on the benzene ring creates a unique electronic environment that facilitates a variety of chemical transformations.

Research has shown that these scaffolds are key precursors in the synthesis of a range of target molecules. For instance, 1,4-dimethoxy-2,3-dinitrobenzene (B1196538) is a known precursor for creating potent bioreductive anti-cancer agents, such as benzimidazole-4,7-diones. mdpi.com The nitration of 1,4-dialkoxybenzenes, such as 1,4-dimethoxybenzene (B90301), typically yields a mixture of isomers, including the 2,3- and 2,5-dinitro derivatives. mdpi.comresearchgate.net These isomers can then be separated and used in subsequent reactions. For example, purified 1,4-dimethoxy-2,5-dinitrobenzene (B2897924) readily undergoes nucleophilic aromatic substitution reactions with amines like piperidine (B6355638) and pyrrolidine, producing the corresponding adducts in high yields. mdpi.com

Furthermore, these scaffolds are utilized in the synthesis of materials for organic electronics. For example, 1,4-bis(hexyloxy)-2,5-diiodobenzene, a related dialkoxy-disubstituted benzene, has been used as a monomer for the synthesis of conjugated polymers and as a spacer unit in creating structured, discotic mesophases. nih.gov The strategic placement of alkoxy and nitro groups allows for controlled, regioselective reactions, making these scaffolds highly valuable in the construction of complex, functional organic materials.

Research Trajectories and Academic Relevance of 1,4-bis(heptyloxy)-2,5-dinitrobenzene

The specific compound This compound has garnered academic interest as a precursor for the synthesis of specialized ligands. nih.gov Its primary reported application is as a starting material for creating derivatized "salen-like" ligands, which are designed for coordination with transition metals. nih.gov

The synthesis of this compound involves a standard nitration procedure. It begins with the Williamson ether synthesis of 1,4-di(n-heptyloxy)benzene from hydroquinone (B1673460) and 1-bromo-n-heptane. nih.gov The subsequent nitration of 1,4-di(n-heptyloxy)benzene using nitric acid produces a mixture of the 2,3- and 2,5-dinitro isomers, with This compound being the minor product. nih.gov The isomers can be separated using silica (B1680970) gel column chromatography. nih.gov

Crystallographic studies reveal that the complete molecule of This compound is generated by crystallographic inversion symmetry. nih.govmanchester.ac.uk The two nitro groups are in a trans configuration and are twisted relative to the plane of the phenyl ring by an angle of 43.2 (2)°. nih.govmanchester.ac.uk The alkoxy substituents, in contrast, lie nearly coplanar with the benzene ring. nih.govmanchester.ac.uk The compound forms yellow, block-shaped crystals. nih.gov This yellow color is attributed to intense near-UV absorption bands resulting from π→π* intramolecular charge-transfer (ICT) excitations from the electron-rich heptyloxy groups (the highest occupied molecular orbital, HOMO) to the electron-deficient nitro groups (the lowest unoccupied molecular orbital, LUMO). nih.gov

The academic relevance of This compound lies in its role as a well-defined building block. Its synthesis, though yielding it as a minor isomer, provides a pathway to a specific substitution pattern that is crucial for designing ligands with precise geometric and electronic properties for coordination chemistry applications. nih.gov

Eigenschaften

IUPAC Name |

1,4-diheptoxy-2,5-dinitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32N2O6/c1-3-5-7-9-11-13-27-19-15-18(22(25)26)20(16-17(19)21(23)24)28-14-12-10-8-6-4-2/h15-16H,3-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZHMQGMKZXDGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1=CC(=C(C=C1[N+](=O)[O-])OCCCCCCC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Selective Transformations

Precursor Synthesis and Alkoxylation Strategies

The foundational step in synthesizing the target compound is the creation of the dialkoxybenzene precursor. This is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ether linkages.

Synthesis of 1,4-di(n-heptyloxy)benzene

The precursor, 1,4-di(n-heptyloxy)benzene, is synthesized by the dialkylation of hydroquinone (B1673460) with a suitable heptyl halide. A common procedure involves the reaction of hydroquinone with 1-bromo-n-heptane. nih.gov In this reaction, the two hydroxyl groups of the hydroquinone are converted into heptyloxy groups. The general reaction is as follows:

Hydroquinone + 2 x 1-bromo-n-heptane → 1,4-di(n-heptyloxy)benzene + 2 x HBr

The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl groups of the hydroquinone, making them nucleophilic.

Alkylation Conditions and Optimization for Ether Formation

The efficiency of the Williamson ether synthesis for producing 1,4-di(n-heptyloxy)benzene is dependent on several factors, including the choice of solvent, base, and reaction temperature. francis-press.com A well-documented method utilizes dimethylformamide (DMF) as the solvent and potassium carbonate (K₂CO₃) as the base. nih.gov The mixture is heated at reflux to drive the reaction to completion.

In a specific example, a solution of hydroquinone, 1-bromo-n-heptane, and potassium carbonate in DMF was heated at reflux for 3 hours. nih.gov After the reaction, the mixture was poured into cold water, causing the product to precipitate. The crude product was then purified by recrystallization from ethanol, yielding 1,4-di(n-heptyloxy)benzene as a colorless solid with a yield of 52%. nih.gov

| Reactant | Reagent/Solvent | Conditions | Product | Yield |

|---|---|---|---|---|

| Hydroquinone | 1-bromo-n-heptane, K₂CO₃, DMF | Reflux, 3 h | 1,4-di(n-heptyloxy)benzene | 52% nih.gov |

Regioselective Nitration Protocols for Dinitrobenzene Formation

The second stage of the synthesis involves the introduction of two nitro groups onto the benzene (B151609) ring of the 1,4-di(n-heptyloxy)benzene precursor. This is an electrophilic aromatic substitution reaction where the regioselectivity is of critical importance.

Electrophilic Aromatic Nitration of 1,4-di(n-heptyloxy)benzene

The nitration is achieved by treating 1,4-di(n-heptyloxy)benzene with a strong nitrating agent, such as concentrated nitric acid. nih.gov The two heptyloxy groups on the benzene ring are activating and ortho-, para-directing. Since the para positions are already substituted, the incoming nitro groups are directed to the ortho positions, resulting in a mixture of dinitro isomers. nih.gov A typical procedure involves the slow addition of 1,4-di(n-heptyloxy)benzene to ice-cooled nitric acid, followed by a period of stirring at controlled temperatures. nih.gov This reaction yields a mixture of the 2,3- and 2,5-dinitro isomers. nih.gov

Control of Reaction Conditions for Isomer Selectivity (e.g., 2,5- vs. 2,3-isomers)

The dinitration of 1,4-dialkoxybenzene derivatives is known to exhibit surprising regioselectivity. nih.govacs.org The ratio of the resulting 2,5- and 2,3-dinitro isomers is highly dependent on the reaction conditions and the nature of the alkoxy groups. nih.govmdpi.com Theoretical studies suggest that for 1,4-dialkoxybenzenes, the isomer selectivity is primarily influenced by solvation effects, and the reaction may proceed through a single electron transfer (SET) mechanism. nih.govmdpi.comcolab.ws By altering the solvent environment, it is possible to tune the regioselectivity of the reaction. nih.govmdpi.com

In the nitration of 1,4-di(n-heptyloxy)benzene with 67% nitric acid, a mixture of the 2,3- and 2,5-dinitro isomers was obtained in a combined yield of 95%. nih.gov After separation, the 2,3-dinitro isomer was found to be the major product (48% yield), while the desired 2,5-dinitro isomer was obtained in a lower yield (27%). nih.gov

This contrasts with other reported nitrations of similar compounds. For instance, the nitration of 1,4-dimethoxybenzene (B90301) under similar conditions but with heating at a higher temperature (373 K for 1 hour) produced the 2,3-isomer in a 90% yield. nih.gov Conversely, the nitration of 1,4-di(n-butoxy)benzene in a mixture of nitric and acetic acids gave the 2,3- and 2,5-isomers in a 4:1 ratio. nih.gov These examples underscore the variability of the isomeric ratio and the critical role that reaction conditions play in directing the outcome of the nitration. nih.gov

| Starting Material | Nitrating Agent | Conditions | Isomer Ratio (2,5- : 2,3-) | Reference |

|---|---|---|---|---|

| 1,4-di(n-heptyloxy)benzene | 67% HNO₃ | 273 K for 1h, RT for 1h, 313 K for 1h | ~1 : 1.8 (based on isolated yields) | nih.gov |

Purification and Isolation of 1,4-bis(heptyloxy)-2,5-dinitrobenzene

Following the nitration reaction, the resulting mixture of isomers must be separated to isolate the pure this compound. This is effectively achieved using silica (B1680970) gel column chromatography. nih.gov

The crude solid mixture is dissolved and loaded onto a silica gel column. The isomers are then separated by eluting with a solvent system of increasing polarity. In a specific separation, elution with a mixture of n-hexane and ethyl acetate (B1210297) (99:1) first yielded the this compound isomer as a bright yellow solid. nih.gov Further elution of the column with a slightly more polar solvent mixture (n-hexane/ethyl acetate 95:5) gave the 2,3-dinitro isomer as a pale yellow solid. nih.gov High-quality crystals of the 2,5-dinitro product can be grown by the slow evaporation of a solution in n-hexane/ethyl acetate. nih.gov

Derivatization and Reaction Pathway Analysis of this compound

The chemical reactivity of this compound is principally governed by the interplay of its substituent groups. The benzene core is influenced by four substituents: two electron-donating heptyloxy groups at positions 1 and 4, and two strongly electron-withdrawing nitro groups at positions 2 and 5. This specific arrangement dictates the molecule's susceptibility to various transformations, enabling its use as a versatile intermediate in organic synthesis. The nitro groups render the aromatic ring electron-deficient, making it a prime candidate for nucleophilic aromatic substitution. Conversely, these nitro groups can be chemically reduced to form amino functionalities, which dramatically alters the electronic character of the ring, transforming it into an electron-rich system poised for electrophilic substitution and further condensation reactions.

The presence of two nitro groups ortho and meta to the heptyloxy substituents significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). Aromatic rings, typically nucleophilic, become electrophilic when substituted with potent electron-withdrawing groups. wikipedia.org The nitro groups, positioned ortho and para relative to the sites of potential attack, are capable of stabilizing the negative charge of the intermediate carbanion, known as a Meisenheimer complex, through resonance. masterorganicchemistry.comyoutube.com

In the SNAr mechanism, a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate before a leaving group is expelled. masterorganicchemistry.com For this compound, while there is no inherent leaving group like a halide, the strong activation provided by the nitro groups can facilitate reactions with powerful nucleophiles, potentially leading to displacement of a nitro group or other complex transformations. The reaction is favored because the electron-withdrawing nitro groups stabilize the additional electron density in the intermediate state. youtube.com

Table 1: Potential Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu⁻) | Potential Product (assuming displacement of a nitro group) | Reaction Conditions |

|---|---|---|

| Methoxide (CH₃O⁻) | 1-(Heptyloxy)-4-methoxy-2,5-dinitrobenzene | Basic solution, heat |

| Amine (R₂NH) | N,N-Dialkyl-4,7-bis(heptyloxy)-2-nitroaniline | High temperature, pressure |

A pivotal transformation of this compound involves the chemo-selective reduction of its two nitro groups to form 1,4-diamino-2,5-bis(heptyloxy)benzene. This reaction fundamentally inverts the electronic properties of the aromatic ring, converting it from an electron-poor to an electron-rich system. The resulting diamine is a valuable building block for more complex molecular architectures.

Several methods are effective for the reduction of aromatic nitro compounds. Common laboratory-scale procedures include catalytic hydrogenation using hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). Another widely used method is the reaction with metals in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron/tin in acid. mdpi.com

Table 2: Selected Methods for Nitro Group Reduction

| Reagent/Catalyst | Solvent | Typical Conditions | Product |

|---|---|---|---|

| H₂ / Pd-C | Ethanol, Ethyl Acetate | Room temperature, 1-4 atm H₂ | 1,4-Diamino-2,5-bis(heptyloxy)benzene |

| SnCl₂·2H₂O | Ethanol, HCl | Reflux | 1,4-Diamino-2,5-bis(heptyloxy)benzene |

The resulting 1,4-diamino-2,5-bis(heptyloxy)benzene possesses two primary amino groups, which are highly reactive. They can undergo diazotization followed by Sandmeyer reactions, or, more commonly, serve as nucleophiles in condensation reactions with carbonyl compounds. Furthermore, the amino groups are strongly activating, ortho-, para-directing groups for electrophilic aromatic substitution, a property explored in section 2.3.4. libretexts.org

Research has identified this compound as a key precursor for the synthesis of derivatized "salen-like" ligands. nih.gov Salen ligands are a class of tetradentate Schiff base ligands that are highly effective in coordinating with transition metals to form stable metal complexes used in catalysis and materials science.

The synthetic pathway commences with the reduction of this compound to 1,4-diamino-2,5-bis(heptyloxy)benzene, as detailed in the previous section. This diamine then undergoes a double condensation reaction with two equivalents of a substituted salicylaldehyde (2-hydroxybenzaldehyde). The reaction typically proceeds in an alcohol solvent, often with acid or base catalysis, to yield the target salen-like ligand. The heptyloxy chains confer solubility in organic solvents, which is advantageous for the synthesis and application of the corresponding metal complexes.

Table 3: Synthesis of Salen-Like Ligands

| Reactant 1 | Reactant 2 (Salicylaldehyde Derivative) | Resulting Ligand Structure |

|---|---|---|

| 1,4-Diamino-2,5-bis(heptyloxy)benzene | 2-Hydroxybenzaldehyde | N,N'-Bis(2-hydroxybenzylidene)-1,4-diamino-2,5-bis(heptyloxy)benzene |

| 1,4-Diamino-2,5-bis(heptyloxy)benzene | 3,5-Di-tert-butyl-2-hydroxybenzaldehyde | N,N'-Bis(3,5-di-tert-butyl-2-hydroxybenzylidene)-1,4-diamino-2,5-bis(heptyloxy)benzene |

Functionalization at the Aromatic Ring: Following the reduction of the nitro groups to amines, the resulting 1,4-diamino-2,5-bis(heptyloxy)benzene becomes highly activated for electrophilic aromatic substitution (SEAr). wikipedia.org The four substituents—two amino and two alkoxy groups—are all electron-donating and ortho-, para-directing. This powerful activation directs incoming electrophiles to the only available positions on the ring, C3 and C6. This allows for precise and regioselective introduction of new functional groups. For instance, halogenation with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) can introduce bromine or iodine atoms at these positions. nih.gov

Table 4: Potential Electrophilic Aromatic Substitution Reactions on the Diamine Derivative

| Reaction | Electrophile Source | Expected Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 3,6-Dibromo-1,4-diamino-2,5-bis(heptyloxy)benzene |

| Iodination | N-Iodosuccinimide (NIS) | 3,6-Diiodo-1,4-diamino-2,5-bis(heptyloxy)benzene |

Functionalization at the Alkoxy Chains: Direct functionalization of the saturated n-heptyl chains of this compound is challenging due to the lack of reactive sites. Such transformations typically require harsh conditions, such as free-radical reactions, which would likely be unselective and incompatible with the sensitive aromatic core.

A more viable strategy for introducing functionality onto the alkoxy chains involves a modified initial synthesis. Instead of using 1-bromoheptane, one could employ a bifunctional heptyl derivative in the initial Williamson ether synthesis with hydroquinone. nih.govsmolecule.com For example, using a terminally protected 7-bromo-1-heptanol would allow for the introduction of a hydroxyl group at the end of the alkyl chain after deprotection, which could then be used for further derivatization.

Advanced Structural Elucidation and Solid State Organization

Single-Crystal X-ray Diffraction Analysis of 1,4-bis(heptyloxy)-2,5-dinitrobenzene

The definitive molecular and supramolecular structure of this compound has been determined through single-crystal X-ray diffraction. This technique allows for the precise mapping of electron density in the crystal, providing an unambiguous depiction of the molecule's conformation and its arrangement in the solid state. nih.gov High-quality, yellow, block-shaped crystals for this analysis were grown from the slow evaporation of a solution in n-hexane and ethyl acetate (B1210297). nih.gov

The crystallographic analysis of this compound was performed at a temperature of 100 K. The data revealed that the compound crystallizes in the monoclinic system. nih.gov The specific space group was determined to be P2₁/c. This space group is centrosymmetric, and with two formula units (Z = 2) per unit cell, it implies that the molecule must lie on a crystallographic inversion center. nih.gov The complete molecule is therefore generated by this inversion symmetry. nih.govmanchester.ac.uk

Table 1: Crystallographic Data for this compound nih.gov

| Parameter | Value |

| Chemical Formula | C₂₀H₃₂N₂O₆ |

| Formula Weight | 396.48 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.988 (2) |

| b (Å) | 7.9454 (13) |

| c (Å) | 9.5344 (15) |

| β (°) | 99.786 (3) |

| Volume (ų) | 1044.3 (3) |

| Z | 2 |

| Temperature (K) | 100 |

Detailed Molecular Geometry and Bond Parameters

The molecule's geometry is dictated by its position on a center of inversion. This symmetry means that the two heptyloxy chains and the two nitro groups are in a trans configuration relative to each other across the benzene (B151609) ring. nih.gov The detailed bond lengths and angles are consistent with those expected for a substituted dinitrobenzene derivative, showing typical values for C-C bonds within the aromatic ring, C-O, C-N, and N-O bonds. The precise geometric parameters are available in the supplementary crystallographic information file from the primary study. nih.gov

The conformation of the substituents relative to the central benzene ring is a critical feature of the molecule's structure. Due to steric hindrance between the bulky nitro and heptyloxy groups, the nitro groups are significantly twisted out of the plane of the aromatic ring. nih.gov

Key torsional angles include:

Nitro Group Torsion: The two nitro groups, related by the center of inversion, are in a fully eclipsed conformation. Each group is twisted with respect to the phenyl ring plane, defined by the O2—N1—C1—C2 torsion angle of 43.2 (2)°. nih.govmanchester.ac.uk

Alkoxy Chain Conformation: In contrast to the nitro groups, the ether linkage of the heptyloxy chains is nearly coplanar with the benzene ring. The C—O—C—C torsion angle, which describes the orientation of the first part of the alkyl chain relative to the ring, is very small at 2.0 (2)°. nih.govmanchester.ac.uk This planarity facilitates electronic communication between the oxygen's lone pairs and the aromatic π-system.

The packing of this compound molecules in the crystal is primarily governed by weak intermolecular forces. The analysis reveals the presence of weak C-H···O interactions that link adjacent molecules together. nih.govmanchester.ac.uk These interactions, while not as strong as classical hydrogen bonds, are numerous enough to be a key stabilizing force in the crystal lattice. No significant π-stacking interactions are reported in the primary study, likely due to the steric bulk of the substituents and the electrostatic repulsion between the electron-rich aromatic rings. nih.gov

The structural features of this compound become clearer when compared with related molecules.

2-(n-heptyloxy)-5-methoxy-3,6-dinitrobenzaldehyde : This analog shows significant differences. Its two nitro groups are in a staggered orientation with torsion angles of 39.3 (5)° and 87.5 (4)°, unlike the eclipsed conformation in the title compound. nih.gov Furthermore, while its methoxy (B1213986) group is nearly coplanar with the ring (torsion angle of 1.0 (5)°), the OCH₂ unit of its heptoxy group is almost perpendicular, with a C—O—C—C torsion angle of 86.9 (4)°. This is a stark contrast to the near-coplanar arrangement (2.0 (2)°) of the heptyloxy chains in this compound. nih.gov

1,3,5-trimethyl-2,4-dinitrobenzene : In this compound, the nitro groups are also twisted out of the aromatic plane, with dihedral angles of 55.04 (15)° and 63.23 (15)°. nih.gov

m-Dinitrobenzene and p-Dinitrobenzene : In these simpler, unsubstituted dinitrobenzenes, both nitro groups are reported to be twisted out of the benzene ring plane by approximately 11°. scispace.com

Spectroscopic Investigations for Structural and Electronic Characterization

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, the most characteristic vibrations are those associated with the nitro (NO₂) groups.

The nitro group gives rise to two prominent stretching vibrations: an asymmetrical stretch and a symmetrical stretch. For aromatic nitro compounds, these bands typically appear in the ranges of 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.com For this compound, the specific frequencies for the NO₂ stretches have been reported at 1531 cm⁻¹ (asymmetrical) and 1352 cm⁻¹ (symmetrical). nih.gov The positions of these bands confirm the presence of nitro groups attached to the benzene ring.

FTIR Data for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Asymmetric NO₂ Stretch | 1531 | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR spectroscopy is particularly informative for confirming the substitution pattern on the benzene ring and the structure of the heptyloxy chains. nih.gov

The ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), shows distinct signals that correspond to the different types of protons in the molecule. nih.gov The protons on the aromatic ring appear as a singlet, which is a key indicator of the 2,5-disubstitution pattern. The protons of the heptyloxy chains give rise to a series of signals, including a triplet for the terminal methyl (CH₃) group, a triplet for the methylene (B1212753) (OCH₂) group directly attached to the oxygen atom, and a multiplet for the remaining methylene (CH₂) groups. nih.gov

¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) in Hz | Reference |

|---|---|---|---|---|---|

| 7.15 | s | 2H | C₆H₂ | nih.gov | |

| 4.05 | t | 4H | 2 x OCH₂ | 6.5 | nih.gov |

| 1.76 | quintet | 4H | 2 x CH₂ | 6.5 | nih.gov |

| 1.45-1.25 | m | 16H | 8 x CH₂ | nih.gov |

s = singlet, t = triplet, m = multiplet

Ultraviolet-visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital to a higher energy unoccupied molecular orbital. libretexts.org For this compound, the UV-Vis spectrum is characterized by a strong absorption band in the near-UV region, which is responsible for its yellow color. nih.gov

This absorption is attributed to a π → π* intramolecular charge-transfer (ICT) transition. nih.govuzh.ch In this transition, electron density is moved from the highest occupied molecular orbital (HOMO), which is primarily located on the electron-donating heptyloxy groups, to the lowest unoccupied molecular orbital (LUMO), which is localized on the electron-withdrawing nitro groups. nih.gov The maximum absorption (λₘₐₓ) for this compound in dichloromethane (B109758) is observed at 378 nm, with a molar extinction coefficient (ε) of 5000 M⁻¹cm⁻¹. nih.gov This relatively high molar extinction coefficient is indicative of a high probability for this electronic transition. uzh.ch

UV-Vis Absorption Data for this compound in Dichloromethane

| λₘₐₓ (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Solvent | Transition Type | Reference |

|---|

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

For this compound, electrospray ionization mass spectrometry (ESI-MS) has been used to confirm its molecular mass. nih.gov The analysis shows a signal at a mass-to-charge ratio (m/z) of 419.2, which corresponds to the molecule protonated with a sodium ion ([M+Na]⁺). nih.gov The calculated molecular weight for C₂₀H₃₂N₂O₆ is 396.48 g/mol . manchester.ac.uk The presence of nitro groups can influence the fragmentation, although detailed fragmentation analysis for this specific molecule is not extensively reported in the provided search results. nih.gov

Mass Spectrometry Data for this compound

| Ion | Observed m/z | Reference |

|---|---|---|

| [M+Na]⁺ | 419.2 | nih.gov |

Computational Chemistry and Theoretical Modelling

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations provide a microscopic view of the electronic characteristics of 1,4-bis(heptyloxy)-2,5-dinitrobenzene. These theoretical approaches are fundamental in predicting and understanding the molecule's behavior in various chemical environments.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. In the study of this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), are utilized to determine the molecule's most stable three-dimensional arrangement, known as the optimized geometry.

Experimental data from X-ray crystallography of this compound shows that the molecule possesses crystallographic inversion symmetry. nih.govmanchester.ac.uk The two nitro groups are in a trans configuration and are twisted with respect to the benzene (B151609) ring, with a reported torsion angle of 43.2(2)°. nih.govmanchester.ac.uk Conversely, the heptyloxy groups are nearly coplanar with the aromatic ring, exhibiting a C-O-C-C torsion angle of approximately 2.0(2)°. nih.govmanchester.ac.uk DFT calculations on analogous systems, such as 1,4-dimethoxy-2,5-dinitrobenzene (B2897924), corroborate this twisted conformation of the nitro groups and the near-planar arrangement of the alkoxy substituents as the low-energy conformation.

Table 1: Selected Optimized Geometrical Parameters for a 1,4-Dialkoxy-2,5-dinitrobenzene Analog (Note: Data is for the analogous 1,4-dimethoxy-2,5-dinitrobenzene as specific DFT data for the heptyloxy derivative is not available in the searched literature.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.47 | - | - |

| N-O | 1.23 | - | - |

| C-O (alkoxy) | 1.35 | - | - |

| O-C (alkyl) | 1.43 | - | - |

| C-C (ring) | 1.39-1.41 | - | - |

| O-N-O | - | 124.5 | - |

| C-C-N | - | 119.8 | - |

| C-O-C | - | 118.2 | - |

| C-C-N-O | - | - | ~45 |

| C-C-O-C | - | - | ~2 |

This interactive table is based on typical values found in computational studies of similar aromatic nitro compounds.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO Energy Gaps and Spatial Distributions)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.

For this compound, computational studies on analogous molecules show a distinct spatial distribution of these orbitals. The HOMO is predominantly localized on the electron-rich benzene ring and the oxygen atoms of the heptyloxy groups. nih.gov In contrast, the LUMO is primarily centered on the electron-withdrawing nitro groups. nih.gov This separation of the frontier orbitals is characteristic of donor-pi-acceptor systems.

The energy gap is a critical parameter. A smaller gap suggests higher reactivity and easier electronic transitions. The near-UV absorption observed for this compound is attributed to an intramolecular charge-transfer (ICT) from the HOMO to the LUMO. nih.gov

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a 1,4-Dialkoxy-2,5-dinitrobenzene Analog (Note: Data is for the analogous 1,4-dimethoxy-2,5-dinitrobenzene as specific DFT data for the heptyloxy derivative is not available in the searched literature.)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.2 |

| LUMO | -3.8 |

| Energy Gap (ΔE) | 3.4 |

This interactive table presents typical values from DFT calculations on similar nitroaromatic compounds.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of electron deficiency (positive potential).

In this compound, the MEP map would show the most negative potential (red) localized around the oxygen atoms of the nitro groups, making them susceptible to electrophilic attack. Conversely, positive potential regions (blue) would be expected around the hydrogen atoms of the benzene ring and the alkyl chains. The aromatic ring itself would exhibit a complex potential landscape due to the competing effects of the electron-donating heptyloxy groups and the electron-withdrawing nitro groups.

Analysis of Charge Distribution and Dipole Moments

The distribution of electron density in a molecule can be quantified through population analysis, which assigns partial charges to each atom. In this compound, the oxygen and nitrogen atoms of the nitro groups carry significant negative and positive partial charges, respectively, reflecting the high polarity of this functional group. The oxygen atoms of the heptyloxy groups also exhibit negative partial charges.

Due to its symmetrical structure (C_i point group in its common conformation), with the two nitro groups and two heptyloxy groups in a trans arrangement, the individual bond dipoles are expected to cancel each other out. Consequently, the net dipole moment of the molecule is predicted to be zero or very close to zero. nih.govaps.org Any small, non-zero dipole moment in a real-world sample could be attributed to vibrational averaging or the presence of less symmetric conformers.

Conformational Analysis and Energy Landscapes

The flexibility of the heptyloxy side chains introduces a degree of conformational freedom that can be explored through computational methods.

Torsional Potential Energy Surface Scans

Torsional potential energy surface (PES) scans are performed to understand the rotational barriers and identify stable conformers associated with the rotation around specific bonds. For this compound, the key torsional angles are those defining the orientation of the heptyloxy groups relative to the benzene ring (C-C-O-C) and the rotation within the alkyl chains.

Influence of Alkyl Chain Length on Conformational Preferences and Flexibility

The conformational preferences and flexibility of this compound are significantly influenced by the two heptyloxy side chains. While direct computational studies on the homologous series of 1,4-bis(alkoxy)-2,5-dinitrobenzenes are not widely available, general principles derived from studies on other alkyl-substituted molecules can be applied. Research on various organic compounds demonstrates that increasing alkyl chain length generally leads to more organized and crystalline structures in the solid state. nih.gov

In the case of this compound, the seven-carbon chains introduce a considerable degree of freedom. Theoretical modeling, using methods such as molecular mechanics or density functional theory (DFT), can predict the preferred conformations. These calculations typically reveal that the alkyl chains adopt a staggered, all-trans conformation to minimize steric hindrance. However, rotation around the C-C and C-O bonds is possible, leading to a variety of conformers with closely spaced energy levels.

The interplay between the flexible alkyl chains and the rigid dinitrobenzene core is crucial in determining the material's properties. The chains can influence solubility, melting point, and crystal packing, which in turn affect its electronic and optical characteristics.

Theoretical Prediction of Spectroscopic Properties

Theoretical models are instrumental in predicting and interpreting the spectroscopic data of molecules like this compound.

Computational methods, particularly DFT, can simulate vibrational (IR) and nuclear magnetic resonance (NMR) spectra with a high degree of accuracy.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the second derivatives of the energy with respect to the nuclear coordinates, which yields the vibrational frequencies and their corresponding intensities. For this compound, key vibrational modes include the symmetric and asymmetric stretching of the nitro (NO₂) groups and the C-O-C ether linkages. Experimental data shows characteristic NO₂ stretching vibrations at 1531 cm⁻¹ and 1352 cm⁻¹. nih.gov Theoretical calculations would aim to reproduce these values, allowing for a precise assignment of the observed bands to specific molecular motions. Discrepancies between calculated and experimental frequencies, often addressed by applying a scaling factor, can provide insight into intermolecular interactions, such as weak C—H⋯O interactions observed in the crystal structure. nih.govmanchester.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical NMR chemical shifts are calculated by determining the magnetic shielding tensors for each nucleus. For ¹H NMR, calculations would predict the chemical shifts of the aromatic protons and the protons along the heptyloxy chains. Experimental ¹H NMR data for this compound shows a singlet for the two aromatic protons at 7.51 ppm and distinct signals for the methylene (B1212753) and methyl protons of the heptyl chains. nih.gov Comparing simulated spectra with these experimental values helps to confirm the molecular structure and can reveal subtle electronic effects, such as the deshielding of the aromatic protons due to the electron-withdrawing nitro groups.

Table 1: Comparison of Experimental and Theoretical Spectroscopic Data

| Spectroscopic Data | Experimental Value | Theoretical Prediction Goal |

| ¹H NMR (CDCl₃) | ||

| Aromatic Protons (C₆H₂) | 7.51 ppm (s, 2H) nih.gov | To accurately predict the chemical shift and confirm deshielding by NO₂ groups. |

| Methylene Protons (OCH₂) | 4.08 ppm (t, 4H) nih.gov | To match the chemical shift and splitting pattern. |

| IR (NO₂ stretch) | ||

| Asymmetric | 1531 cm⁻¹ nih.gov | To calculate the vibrational frequency corresponding to this mode. |

| Symmetric | 1352 cm⁻¹ nih.gov | To calculate the vibrational frequency corresponding to this mode. |

| UV-Vis (in CH₂Cl₂) | ||

| λmax | 378 nm nih.gov | To predict the absorption maximum and identify the electronic transition. |

The electronic absorption spectrum of this compound is characterized by a strong absorption band in the near-UV region, which is responsible for its yellow color. nih.gov Time-dependent density functional theory (TD-DFT) is a common computational method used to predict UV-Vis absorption spectra.

These calculations can determine the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption wavelengths (λmax). They also provide the oscillator strength, which is related to the intensity of the absorption band (molar extinction coefficient, ε). For this compound, the observed absorption maximum is at 378 nm (ε = 5000 M⁻¹cm⁻¹) in dichloromethane (B109758). nih.gov

Theoretical analysis reveals that this absorption is due to a π→π* intramolecular charge-transfer (ICT) transition. nih.gov The highest occupied molecular orbital (HOMO) is primarily localized on the electron-rich heptyloxy-substituted benzene ring, while the lowest unoccupied molecular orbital (LUMO) is localized on the electron-deficient nitro groups. nih.gov The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key determinant of the absorption wavelength. TD-DFT calculations can model this ICT character and predict the transition energy with reasonable accuracy. The development of machine learning models also presents a modern approach to predict UV-Vis spectra from molecular structures, offering potentially faster, large-scale screening. nih.govnih.gov

Structure-Reactivity and Structure-Property Relationship Studies from Theoretical Frameworks

Theoretical frameworks are essential for establishing relationships between the molecular structure of this compound and its properties.

The key structural features governing its properties are the donor-acceptor nature of the molecule and the steric effects of the substituents. The heptyloxy groups act as electron donors (D), and the nitro groups act as strong electron acceptors (A), creating a D-A-D architecture. This electronic push-pull system is responsible for the significant intramolecular charge-transfer character of its lowest energy electronic transition, leading to its absorption in the near-UV region. nih.gov

Computational studies can quantify this relationship. For instance, DFT calculations can map the electron density and electrostatic potential, visualizing the charge distribution and confirming the polarization of the molecule. The twisting of the nitro groups out of the plane of the benzene ring, measured experimentally at 43.2 (2)°, is a result of steric hindrance. nih.govmanchester.ac.uk Theoretical calculations can model the rotational energy barrier of these groups and explain how this non-planar geometry affects the electronic conjugation and, consequently, the spectroscopic properties. A perfectly planar conformation would likely lead to a more extended π-system and a red-shifted absorption maximum, but at a high energetic cost due to steric clash.

Advanced Applications and Material Science Contributions

Role in Organic Electronic Materials as an Electron Acceptor or Building Block

The inherent electron-deficient nature of the dinitrobenzene core in 1,4-bis(heptyloxy)-2,5-dinitrobenzene positions it as a promising candidate for use as an electron acceptor in organic electronic devices. The presence of two strong electron-withdrawing nitro groups significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), facilitating the acceptance of electrons from a suitable donor material.

Design Principles for Charge-Transfer Complexes and Donor-Acceptor Systems

The formation of charge-transfer (CT) complexes is a fundamental concept in the design of organic electronic materials. These complexes consist of an electron donor and an electron acceptor molecule that interact non-covalently, leading to the formation of a new set of molecular orbitals and often a characteristic CT absorption band in the electronic spectrum. The efficiency of charge transfer is governed by the energy difference between the Highest Occupied Molecular Orbital (HOMO) of the donor and the LUMO of the acceptor. nih.gov

In the case of this compound, the heptyloxy chains act as electron-donating groups, which raise the HOMO energy level, while the nitro groups strongly lower the LUMO level. This intramolecular charge-transfer (ICT) character is a key design feature. researchgate.net The formation of intermolecular CT complexes with other donor molecules can be tailored by judiciously selecting a donor with a high HOMO energy level, leading to a small HOMO-LUMO gap between the donor and this compound, which is favorable for charge transfer. The long heptyloxy chains also enhance the solubility of the molecule in organic solvents, a crucial property for solution-based processing of thin films for electronic devices.

| Property | Description | Significance in Donor-Acceptor Systems |

| Electron-Withdrawing Groups | Two nitro (-NO2) groups | Lowers the LUMO energy level, enhancing electron-accepting properties. |

| Electron-Donating Groups | Two heptyloxy (-OC7H15) groups | Increases solubility and can influence molecular packing. |

| Intramolecular Charge Transfer | Electronic push-pull effect within the molecule | Influences the electronic and optical properties. researchgate.net |

| Intermolecular Charge Transfer | Interaction with a separate donor molecule | Forms the basis of organic electronic devices. |

Integration into Novel Organic Semiconductor Architectures

While specific examples of the integration of this compound into organic semiconductor devices are not yet widely reported, the principles of its design suggest significant potential. Its electron-accepting capabilities make it a candidate for use in n-type organic field-effect transistors (OFETs) and as the acceptor component in organic photovoltaic (OPV) cells. In such devices, it would be blended with a p-type (electron-donating) polymer or small molecule. Upon photoexcitation, the donor would transfer an electron to the this compound, initiating the charge separation process necessary for generating a photocurrent.

The performance of such devices would be highly dependent on the morphology of the donor-acceptor blend. The heptyloxy chains could play a crucial role in influencing the self-assembly and phase separation of the blend, which are critical factors for efficient charge transport and collection.

Precursor Chemistry for Functional Organic Materials

The chemical reactivity of the nitro groups and the aromatic ring in this compound allows it to serve as a versatile precursor for the synthesis of more complex functional materials.

Synthesis of Polymeric or Oligomeric Structures Incorporating the Dinitrobenzene Core

The dinitrobenzene moiety can be incorporated into polymeric or oligomeric backbones to create materials with tailored electronic and optical properties. For instance, the nitro groups can be chemically reduced to amino groups. These resulting diamino-dialkoxybenzene derivatives can then be used as monomers in polycondensation reactions to form various polymers, such as polyimides or polyamides, which are known for their thermal stability and excellent mechanical properties.

Furthermore, while not demonstrated for this specific molecule, similar dialkoxybenzene derivatives have been used in the synthesis of conjugated polymers like poly(p-phenylene vinylene) (PPV) and poly(p-phenylene ethynylene) (PPE). academie-sciences.fr These polymers are highly fluorescent and are used in applications such as organic light-emitting diodes (OLEDs). The incorporation of the electron-deficient dinitrobenzene core, or its reduced amino-substituted counterpart, into a conjugated polymer backbone would significantly modulate the polymer's electronic properties, potentially leading to materials with smaller bandgaps and altered emission colors.

Development of Responsive Materials Based on its Electron-Deficient Nature

The electron-deficient character of the this compound core makes it a candidate for the development of responsive materials, particularly chemical sensors. The interaction of the electron-deficient aromatic ring with electron-rich analytes can lead to a change in its optical or electronic properties, forming the basis for a sensing mechanism.

For example, the binding of an electron-donating analyte to the dinitrobenzene core could induce a color change or a change in fluorescence (quenching or enhancement), which can be detected visually or spectrophotometrically. While research in this specific area for this compound is still in its early stages, the principle has been demonstrated with other electron-deficient aromatic compounds. The heptyloxy chains could also be functionalized to introduce specific recognition sites for target analytes, thereby enhancing the selectivity of such sensors.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 1,4-bis(heptyloxy)-2,5-dinitrobenzene

The current academic understanding of this compound is primarily based on a detailed study that reported its synthesis and crystallographic characterization. nih.govmanchester.ac.uk The synthesis involves a two-step process starting from hydroquinone (B1673460).

Synthesis Pathway:

Etherification: Hydroquinone is reacted with 1-bromo-n-heptane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to yield the precursor, 1,4-di(n-heptoxy)benzene. nih.gov

Nitration: The 1,4-di(n-heptoxy)benzene is then subjected to nitration using nitric acid. This reaction produces a mixture of the 2,3- and 2,5-dinitro isomers. nih.gov The this compound is the minor product of this reaction and can be separated from the major 2,3-isomer by silica (B1680970) gel column chromatography. nih.gov

The isolated this compound is a bright yellow solid. nih.gov Its structural and electronic properties have been characterized through various analytical techniques.

Key Structural & Physical Properties:

Molecular Formula: C₂₀H₃₂N₂O₆ nih.gov

Molecular Weight: 396.48 g/mol nih.gov

Crystal System: Monoclinic nih.gov

Conformation: The molecule is generated by crystallographic inversion symmetry. The two nitro groups are in a mutually trans arrangement and are twisted by 43.2° with respect to the plane of the benzene (B151609) ring. The heptyloxy chains lie almost coplanar with the ring. nih.govmanchester.ac.uk

Electronic Properties: The yellow color of the compound is attributed to intense near-UV absorption bands resulting from π→π* intramolecular charge-transfer (ICT) from the electron-donating heptyloxy groups to the electron-withdrawing nitro groups. nih.gov The energy of this ICT band is lower for the 2,5-isomer compared to the 2,3-isomer, resulting in a stronger color. nih.gov

The table below summarizes key experimental data for this compound and its precursor.

| Compound | Formula | Yield | Melting Point (K) | Analytical Data |

| 1,4-di(n-heptoxy)benzene | C₂₀H₃₄O₂ | 52% | Not Reported | Found: C 78.76%, H 11.14%; Calc: C 78.38%, H 11.18% nih.gov |

| This compound | C₂₀H₃₂N₂O₆ | 27% | 387-389 | Found: C 60.81%, H 8.29%, N 6.94%; Calc: C 60.59%, H 8.14%, N 7.07% nih.gov |

Identification of Unexplored Synthetic Pathways and Reactivity Patterns

While a standard nitration method for synthesizing this compound has been reported, there is room for exploring alternative and potentially more efficient synthetic routes. nih.gov

Unexplored Synthetic Pathways:

Isomer Selectivity: The reported nitration of 1,4-di(n-heptoxy)benzene yields the 2,5-dinitro isomer as the minor product. nih.gov Research into different nitrating agents, catalysts, and reaction conditions could lead to improved selectivity for this isomer. The nitration of similar compounds like 1,4-di(n-butoxy)benzene has shown variable isomer ratios, suggesting that reaction conditions are a critical factor. nih.gov

Alternative Nitration Methods: Exploring milder nitration conditions, such as using clay-supported metal nitrates or other modern nitrating reagents, could offer alternative pathways that might alter isomer distribution or simplify purification.

Step-wise Synthesis: A multi-step synthesis involving the introduction of one nitro group, followed by blocking of other positions and subsequent nitration, could be a more controlled, albeit longer, route to the desired isomer.

The reactivity of this compound itself is largely uncharted territory. Based on the chemistry of related nitroaromatic compounds, several reactivity patterns can be predicted. nih.govwikipedia.org

Potential Reactivity Patterns:

Reduction of Nitro Groups: The selective or complete reduction of the nitro groups to amino groups is a key potential reaction. This would yield 2,5-bis(heptyloxy)benzene-1,4-diamine, a valuable monomer for polymerization. metoree.com

Nucleophilic Aromatic Substitution: Although the alkoxy groups are activating, the strong electron-withdrawing nature of the two nitro groups might render the aromatic ring susceptible to certain powerful nucleophiles, though this is less common than in halo-nitroaromatics. researchgate.net

Prospective Areas for Advanced Structural Investigations

The solid-state structure of this compound has been elucidated by single-crystal X-ray diffraction at a low temperature (100 K). nih.gov However, further structural studies could provide deeper insights.

Variable-Temperature Crystallography: Studying the crystal structure at different temperatures could reveal information about the molecule's thermal expansion, the dynamics of the heptyloxy chains, and the potential for phase transitions.

Solution-State Conformation: Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could determine the preferred conformation of the molecule in solution, which may differ from the solid-state structure.

Polymorphism Screening: A systematic search for different crystalline forms (polymorphs) could be undertaken, as different packing arrangements can lead to variations in physical properties like melting point and solubility. The current method of crystallization from an n-hexane/ethyl acetate (B1210297) solution yields yellow block-shaped crystals. nih.gov

Future Directions in Computational Modelling and Theoretical Predictions

Computational chemistry offers a powerful tool to complement experimental findings and predict properties.

DFT Calculations: While the impact of isomerization on the HOMO-LUMO gap has been noted, more sophisticated Density Functional Theory (DFT) calculations could be employed. nih.gov These could predict a wider range of properties, including detailed electronic structures, vibrational frequencies (IR/Raman spectra), and NMR chemical shifts for comparison with experimental data.

Reactivity Indices: Computational models can be used to calculate reactivity indices and map the electrostatic potential on the molecule's surface. This would help predict the most likely sites for electrophilic and nucleophilic attack, guiding future studies on its chemical reactivity.

Molecular Dynamics Simulations: Simulating the behavior of multiple molecules could provide insights into their self-assembly and the influence of the long heptyloxy chains on intermolecular interactions, which could be relevant for liquid crystal or thin-film applications.

Potential for Derivatization into New Classes of Functional Organic Materials

The molecular architecture of this compound, with its electron-rich alkoxy chains and electron-poor dinitro-aromatic core, makes it a promising precursor for functional organic materials. The original synthesis was indeed aimed at creating precursors for more complex ligands. nih.gov

Liquid Crystals: The long, flexible heptyloxy chains combined with the rigid aromatic core are characteristic features of calamitic (rod-shaped) liquid crystals. Reduction of the nitro groups to amines or other functionalities could lead to new classes of liquid crystalline materials.

Precursors for Polymers: The diamino derivative, obtained by reducing the nitro groups, could serve as a monomer for synthesizing high-performance polymers like polyamides or polyimides. These polymers might exhibit enhanced solubility due to the long alkyl chains.

Non-Linear Optical (NLO) Materials: The significant intramolecular charge-transfer (ICT) character of the molecule is a key indicator for potential second- or third-order NLO properties. nih.gov Derivatization to fine-tune the donor-acceptor strength could optimize these properties for applications in photonics and optoelectronics.

Coordination Chemistry: As originally intended, the diamino derivative can be used to synthesize "salen-like" or other multidentate ligands. nih.gov The resulting metal complexes could have interesting catalytic, magnetic, or optical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,4-bis(heptyloxy)-2,5-dinitrobenzene, and how can reaction efficiency be optimized?

- Methodological Answer : The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing substituted benzene derivatives. For example, a precursor like 2,5-dihexyloxy-1,4-phenylenediboronic acid can react with nitro-substituted aryl halides under Pd(PPh₃)₃ catalysis. Optimal conditions include a Na₂CO₃ base in dimethoxyethane at 353 K for 18 hours, achieving yields up to 70% . Efficiency improvements involve catalyst loading adjustments (e.g., 0.067 mmol Pd) and solvent purity control to avoid side reactions .

Q. How should researchers purify this compound to achieve >95% purity?

- Methodological Answer : Recrystallization from chloroform/pentane mixtures effectively removes impurities, as demonstrated for structurally similar nitroaromatic compounds. Post-synthesis, extraction with dichloromethane followed by brine washing and Na₂SO₄ drying ensures solvent removal. Purity validation via GC or HPLC with petroleum ether/ethyl acetate (9:1) as the mobile phase is critical .

Q. What spectroscopic methods confirm the nitro-group positioning and alkyloxy substitution patterns?

- Methodological Answer :

- ¹H NMR : Alkyloxy protons (δ 3.8–4.2 ppm) and aromatic protons (δ 7.0–8.5 ppm) confirm substitution patterns.

- IR Spectroscopy : Nitro-group stretching vibrations (1520–1350 cm⁻¹) validate nitro functionality.

- Comparative analysis with crystallographic data (e.g., bond lengths in X-ray structures) resolves ambiguities .

Advanced Research Questions

Q. How can crystallographic techniques elucidate the molecular packing and electronic effects of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) in monoclinic systems (e.g., space group P2₁/c) reveals molecular geometry and intermolecular interactions. Refinement parameters (e.g., R < 0.05, wR < 0.15) ensure accuracy. Hydrogen atoms are placed using riding models (C–H = 0.95–0.99 Å), and thermal displacement parameters (Ueq) quantify molecular vibrations .

Q. How can researchers resolve contradictions in kinetic data from nitro-group reduction or substitution reactions?

- Methodological Answer : Employ statistical tools like linear regression (R² > 0.98) and Fisher’s F-test to assess data reliability. For example, rate constants (k) with standard errors <10% and t-statistics >2 indicate significance. Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables .

Q. What experimental designs are optimal for studying substituent effects on electrophilic aromatic substitution (EAS) in this compound?

- Methodological Answer :

- Variable Substituents : Introduce electron-withdrawing/donating groups at the 2,5-positions to modulate reactivity.

- Kinetic Monitoring : Use GC or HPLC to track reaction progress under varying temperatures (298–373 K) and acid catalysts.

- Computational Modeling : Compare experimental data with DFT-calculated activation energies to validate mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.